molecular formula C19H17Cl2N3O3 B4234636 N-(3,4-dichlorophenyl)-3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

N-(3,4-dichlorophenyl)-3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No. B4234636
M. Wt: 406.3 g/mol
InChI Key: PTOOKKBREFAUPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(3,4-dichlorophenyl)-3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide involves multi-step reactions, starting from phenyl or aryl acids transformed into esters, hydrazides, and subsequently into oxadiazol derivatives. These processes often employ reagents such as N,N-dimethylformamide (DMF) and sodium hydride (NaH) under specific conditions to achieve the target compounds (Aziz‐ur‐Rehman et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(3,4-dichlorophenyl)-3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide can be determined through crystallographic studies. These structures provide insights into the spatial arrangement of atoms, bond lengths, and angles, essential for understanding the compound's reactivity and interaction potential (Liu et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of such compounds involves interactions with various reagents to produce derivatives with potential biological activities. These reactions are crucial for exploring the chemical space around the core structure and identifying new pharmacologically relevant molecules (Kumarasinghe et al., 2009).

Physical Properties Analysis

The physical properties, including melting points, solubility in various solvents, and crystalline form, are determined through experimental studies. These properties are vital for compound formulation and delivery in potential pharmaceutical applications (Manolov et al., 2023).

Chemical Properties Analysis

Chemical properties such as acidity, basicity, reactivity with electrophiles and nucleophiles, and stability under different conditions are fundamental for understanding the compound's behavior in biological systems and its mechanism of action (Zala et al., 2015).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O3/c1-2-26-16-6-4-3-5-13(16)19-23-18(27-24-19)10-9-17(25)22-12-7-8-14(20)15(21)11-12/h3-8,11H,2,9-10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOOKKBREFAUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3,4-dichlorophenyl)-3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
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N-(3,4-dichlorophenyl)-3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Reactant of Route 3
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N-(3,4-dichlorophenyl)-3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Reactant of Route 4
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N-(3,4-dichlorophenyl)-3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Reactant of Route 5
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N-(3,4-dichlorophenyl)-3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Reactant of Route 6
Reactant of Route 6
N-(3,4-dichlorophenyl)-3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

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